molecular formula C5H7NO2S B2833283 [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol CAS No. 40235-57-2

[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol

Cat. No.: B2833283
CAS No.: 40235-57-2
M. Wt: 145.18
InChI Key: AOTZGECDJALUBF-UHFFFAOYSA-N
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Description

[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol: is a heterocyclic compound containing a thiazole ring substituted with hydroxymethyl groups at positions 2 and 4. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with α-haloketones, followed by hydroxymethylation. The reaction conditions often require the use of bases such as sodium hydroxide or potassium carbonate and solvents like ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, microwave-assisted synthesis has been reported to improve reaction times and yields .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

  • Oxidation can yield [4-(Formyl)-1,3-thiazol-2-yl]methanol or [4-(Carboxyl)-1,3-thiazol-2-yl]methanol.
  • Reduction can produce [4-(Methyl)-1,3-thiazol-2-yl]methanol.
  • Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex thiazole derivatives.
  • Employed in the development of new catalysts and ligands for organic reactions.

Biology:

  • Investigated for its potential antimicrobial and antifungal properties.
  • Studied for its role in enzyme inhibition and as a potential therapeutic agent.

Medicine:

  • Explored for its anticancer and anti-inflammatory activities.
  • Potential use in the development of new drugs targeting specific biological pathways.

Industry:

Mechanism of Action

The mechanism of action of [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The thiazole ring can interact with nucleic acids or proteins, affecting their function and stability. These interactions can modulate various biological pathways, contributing to the compound’s therapeutic effects .

Comparison with Similar Compounds

    Thiazole: The parent compound with a simpler structure.

    [4-(Methyl)-1,3-thiazol-2-yl]methanol: A reduced form with methyl groups instead of hydroxymethyl groups.

    [4-(Carboxyl)-1,3-thiazol-2-yl]methanol: An oxidized form with carboxyl groups.

Uniqueness:

Properties

IUPAC Name

[2-(hydroxymethyl)-1,3-thiazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c7-1-4-3-9-5(2-8)6-4/h3,7-8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTZGECDJALUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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